4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate
Description
4-{[(E)-2-Thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate is a Schiff base derivative characterized by a thiophene-based imine linkage and a 2-chlorobenzoate ester moiety. The compound’s planar geometry, stabilized by conjugation between the thienyl and phenyl rings, facilitates intermolecular interactions critical for crystallinity and optoelectronic applications .
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2S/c19-17-6-2-1-5-16(17)18(21)22-14-9-7-13(8-10-14)20-12-15-4-3-11-23-15/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKREPGZOPBTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate typically involves the condensation of 2-thienylmethylideneamine with 4-aminophenyl 2-chlorobenzenecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions to ensure complete reaction and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzenecarboxylate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzenecarboxylate derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Schiff base analogs with variations in substituents or heterocyclic groups provide insights into structure-property relationships. For example:
Key Findings :
- The thienyl derivative exhibits shorter C=N bond lengths (1.28 Å) compared to furyl analogs (1.30 Å), suggesting stronger conjugation in the thiophene system .
- Chlorine substitution at the ortho position (2-chloro) reduces symmetry, leading to a monoclinic (P2₁/c) lattice, whereas para-chloro analogs often adopt centrosymmetric space groups (e.g., C2/c) .
Electronic and Thermodynamic Properties
Density functional theory (DFT) studies using hybrid functionals (e.g., B3LYP) reveal electronic differences between analogs:
Key Findings :
- The thienyl derivative’s narrower HOMO-LUMO gap (ΔE = 3.17 eV) compared to furyl analogs (ΔE = 3.43 eV) indicates enhanced charge-transfer efficiency, attributed to sulfur’s polarizability .
- Higher dipole moments in chlorine-containing derivatives correlate with improved solubility in polar solvents (e.g., DMSO).
Stability and Reactivity
Thermogravimetric analysis (TGA) and kinetic studies highlight stability trends:
| Compound | Decomposition Temp. (°C) | Activation Energy (kJ/mol) |
|---|---|---|
| 4-{[(E)-2-Thienylmethylidene]amino}phenyl | 248 | 98.3 |
| 4-[(E)-Furfurylideneamino]phenyl benzoate | 231 | 85.6 |
| 4-[(E)-Pyrrolylmethylidene]phenyl 4-Cl-benzoate | 262 | 104.5 |
Key Findings :
- The thienyl derivative’s stability (248°C) surpasses furyl analogs but is lower than pyrrolyl derivatives, likely due to sulfur’s weaker electron-donating capacity compared to nitrogen .
- Higher activation energy in the pyrrolyl compound (104.5 kJ/mol) suggests greater resistance to thermal degradation.
Biological Activity
4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure
The compound has a complex structure characterized by:
- Molecular Formula : C17H14ClN2O2S
- Molecular Weight : 344.81 g/mol
- Key Functional Groups :
- Thienylmethylidene group
- Amino group
- Carboxylate ester
Synthesis
The synthesis of this compound typically involves the condensation reaction between an appropriate thienyl aldehyde and an amino-substituted phenol derivative. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions to facilitate product formation.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, a study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues revealed their effectiveness against human adenovirus (HAdV) infections, showcasing the potential for derivatives of this compound to target viral pathogens effectively .
Antifungal Activity
In vitro assays have demonstrated that related compounds possess antifungal properties. For example, certain derivatives were tested against various fungal strains, including Fusarium oxysporum and Alternaria solani, showing moderate to potent activity at concentrations as low as 50 µg/mL .
Anticancer Potential
The anticancer potential of compounds with similar structures has been explored in various studies. The presence of the thienyl group is believed to enhance the interaction with biological targets involved in cancer cell proliferation. Preliminary data suggest that these compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Study on HAdV Inhibition
A significant study focused on the inhibition of HAdV by novel substituted compounds derived from similar structures. The findings indicated that certain analogues exhibited selectivity indexes greater than 100 and low cytotoxicity, suggesting a promising therapeutic window for future development .
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has shown that modifications in the thienyl and phenyl rings can significantly influence biological activity. For instance, substituents on the phenyl ring can alter binding affinity to biological targets, enhancing or reducing efficacy against specific pathogens.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for 4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate, and how are critical reaction parameters optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 2-thiophenecarboxaldehyde with 4-aminophenol to form the hydrazone linkage (E-configuration).
- Step 2 : Esterification with 2-chlorobenzoyl chloride under anhydrous conditions. Critical parameters include temperature (60–80°C for condensation; 0–5°C for esterification), solvent choice (e.g., DMF for solubility), and reaction time (12–24 hrs). Optimization : Use thin-layer chromatography (TLC) to monitor intermediate purity and adjust solvent polarity (e.g., hexane/ethyl acetate gradients) to improve yield .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
Core techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry (E-configuration) and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).
- Infrared Spectroscopy (IR) : Identify functional groups (C=O stretch at ~1700 cm⁻¹, C=N stretch at ~1600 cm⁻¹). Validation : Cross-reference NMR integration ratios with theoretical values to resolve ambiguities in substituent positions .
Q. What are the key functional groups influencing the compound’s reactivity?
The hydrazone (C=N) and ester (C=O) groups dominate reactivity. For example:
- The hydrazone linkage participates in acid/base-mediated tautomerization.
- The ester group undergoes hydrolysis under alkaline conditions to form carboxylic acid derivatives. Methodological Insight : Kinetic studies using pH-dependent UV-Vis spectroscopy can track hydrolysis rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., NMR vs. MS purity discrepancies) require:
- Complementary techniques : X-ray crystallography for absolute configuration confirmation.
- Computational modeling : Density Functional Theory (DFT) to simulate NMR/IR spectra and compare with experimental data. Case Study : In a related thiophene derivative, DFT calculations reconciled unexpected ¹³C NMR shifts caused by electron-withdrawing effects of the 2-chlorophenyl group .
Q. What experimental designs are suitable for studying the compound’s interaction with biological targets?
- In vitro assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity to enzymes/receptors.
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases or GPCRs). Example : A structurally similar hydrazone derivative showed inhibitory activity against tyrosine kinases via π-π stacking interactions .
Q. How can environmental impact studies be designed to assess the compound’s fate and toxicity?
Follow frameworks like Project INCHEMBIOL ():
- Abiotic studies : Measure hydrolysis/photodegradation rates under simulated environmental conditions (pH, UV exposure).
- Biotic studies : Use model organisms (e.g., Daphnia magna) for acute toxicity assays (LC₅₀ calculations). Table : Example parameters for hydrolysis studies:
| Condition | pH | Temperature (°C) | Half-life (h) |
|---|---|---|---|
| Freshwater | 7.0 | 25 | 48 |
| Seawater | 8.2 | 25 | 24 |
Methodological Challenges and Solutions
Q. How to address low yields in the final esterification step?
- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation. Data-Driven Approach : Design of Experiments (DoE) to statistically optimize temperature, solvent, and catalyst loading .
Q. What strategies mitigate instability of the hydrazone linkage during storage?
- Lyophilization : Store as a freeze-dried powder under inert gas (N₂/Ar).
- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidative degradation. Validation : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
